molecular formula C14H17N3O3S B2754208 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 2034420-69-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2754208
CAS No.: 2034420-69-2
M. Wt: 307.37
InChI Key: QAQKKNWZQOUTOO-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide: is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the oxan-4-yl group: This step involves the alkylation of the oxadiazole ring with an oxan-4-yl halide in the presence of a base.

    Formation of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The oxan-4-yl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Potential use as a bioactive molecule in drug discovery and development.
  • Investigated for its antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its unique structural features.
  • Studied for its ability to interact with specific biological targets.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Employed in the synthesis of polymers and other macromolecules.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(furan-2-yl)acetamide
  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(pyridin-2-yl)acetamide
  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(benzothiophen-2-yl)acetamide

Uniqueness:

  • The presence of the oxadiazole ring provides unique electronic properties.
  • The thiophene ring offers distinct aromaticity and reactivity compared to other heterocycles.
  • The combination of these functional groups in a single molecule enhances its versatility and potential applications.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(8-11-2-1-7-21-11)15-9-13-16-14(17-20-13)10-3-5-19-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQKKNWZQOUTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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